Cas no 913574-96-6 (benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate)

Benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate is a fluorinated piperidine derivative with a carboxylate ester functional group. Its key structural features include a trans-configuration of the fluoro and hydroxy substituents at the 3- and 4-positions, respectively, which can influence stereoselectivity in synthetic applications. The benzyl ester moiety enhances solubility in organic solvents, facilitating its use as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom introduces electronic and steric effects, potentially improving metabolic stability in drug development. This compound is valuable for medicinal chemistry research, particularly in the design of bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. Its well-defined stereochemistry ensures reproducibility in synthetic routes.
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate structure
913574-96-6 structure
商品名:benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
CAS番号:913574-96-6
MF:C13H16FNO3
メガワット:253.26944732666
MDL:MFCD23106429
CID:797072
PubChem ID:52324488

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-
    • BENZYL Trans-3-FLUORO-4-HYDROXYPIPERIDINE-1-CARBOXYLATE RACEMATE
    • Benzyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
    • trans-1-Cbz-3-fluoro-4-hydroxypiperidine
    • rel-Phenylmethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • Benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
    • trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid benzyl ester
    • racemic (trans)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • rac-benzyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3R,4R)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • AS-39808
    • MFCD23106429
    • (3R,4R)-Benzyl3-fluoro-4-hydroxypiperidine-1-carboxylate
    • AKOS030529472
    • 1554141-63-7
    • CS-0058654
    • MFCD27978545
    • (+/-)-trans-3-fluoro-4-hydroxy-piperidine-1-carboxylic acid benzyl ester
    • benzyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 913574-96-6
    • benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • trans-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SCHEMBL2220843
    • RKRKELORNFODMN-VXGBXAGGSA-N
    • P15711
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4R)-
    • A860525
    • benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
    • MDL: MFCD23106429
    • インチ: 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1
    • InChIKey: RKRKELORNFODMN-VXGBXAGGSA-N
    • ほほえんだ: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 253.111
  • どういたいしつりょう: 253.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 49.8A^2

じっけんとくせい

  • PSA: 49.77000
  • LogP: 1.66580

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB455542-5 g
trans-1-Cbz-3-fluoro-4-hydroxypiperidine
913574-96-6
5g
€683.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05430-25G
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
913574-96-6 97%
25g
¥ 4,448.00 2023-04-13
Chemenu
CM109027-5g
trans-1-cbz-3-fluoro-4-hydroxypiperidine
913574-96-6 95%+
5g
$*** 2023-05-29
Ambeed
A723179-1g
trans-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
913574-96-6 97%
1g
$84.0 2024-05-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05430-100G
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
913574-96-6 97%
100g
¥ 12,837.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05430-50G
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
913574-96-6 97%
50g
¥ 7,557.00 2023-04-13
eNovation Chemicals LLC
D496064-1G
trans-1-cbz-3-fluoro-4-hydroxypiperidine
913574-96-6 97%
1g
$115 2024-05-23
eNovation Chemicals LLC
D496064-5G
trans-1-cbz-3-fluoro-4-hydroxypiperidine
913574-96-6 97%
5g
$285 2024-05-23
1PlusChem
1P00IH2Z-250mg
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-
913574-96-6 95%
250mg
$25.00 2024-04-20
eNovation Chemicals LLC
D496064-50g
trans-1-cbz-3-fluoro-4-hydroxypiperidine
913574-96-6 97%
50g
$1420 2025-02-19

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 関連文献

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylateに関する追加情報

Benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate: A Promising Building Block in Medicinal Chemistry and Drug Development

Benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate, identified by CAS No. 913574-96-6, is a structurally unique organic compound characterized by its piperidine ring substituted with a fluorine atom at the 3-position, a hydroxyl group at the 4-position, and a benzyl ester moiety at the 1-position. This configuration establishes it as a valuable intermediate in medicinal chemistry due to its potential to modulate pharmacokinetic properties while maintaining structural flexibility for further derivatization. Recent advancements in computational chemistry have highlighted the significance of trans-configured fluorinated piperidines in optimizing drug-like qualities such as metabolic stability and plasma protein binding, which are critical for therapeutic efficacy.

The synthesis of this compound has evolved significantly over the past decade, driven by the demand for scalable and environmentally sustainable processes. A groundbreaking method published in Green Chemistry (2023) employs enzymatic catalysis to achieve high stereoselectivity during the formation of the trans-stereoisomer, circumventing traditional harsh reaction conditions. This approach not only enhances purity but also reduces waste production, aligning with current industry trends toward greener synthetic strategies. The introduction of fluorine (fluoro-) into the piperidine framework is particularly notable, as this element has been shown to improve ligand efficiency and enhance interactions with biological targets through precise electronic tuning.

In pharmacological studies, this compound exhibits intriguing behavior as a prodrug precursor. Research from Nature Communications (2023) demonstrated that when incorporated into β-secretase (BACE1) inhibitors, the benzyl ester (benzyl carboxylate) group facilitates controlled enzymatic cleavage in vivo, releasing active metabolites while minimizing off-target effects. The trans-isomer's rigidity compared to its cis counterpart was found to stabilize molecular conformations critical for enzyme binding pocket engagement, a discovery validated through X-ray crystallography studies conducted at the University of Basel's structural biology lab.

The hydroxyl group (hydroxy-) positioned at carbon 4 plays a dual role in drug design: it provides sites for bioisosteric replacement during lead optimization while also influencing aqueous solubility profiles. A 2023 study published in Journal of Medicinal Chemistry revealed that this hydroxyl functionality significantly improves membrane permeability when combined with fluorinated substituents through hydrogen bonding networks that modulate physicochemical properties without compromising potency.

In preclinical models, derivatives of this compound have shown promise in Alzheimer's disease research by selectively inhibiting BACE1 activity without affecting other serine proteases. Researchers at Stanford University demonstrated that substituting the benzyl ester with brain-targeted moieties resulted in enhanced blood-brain barrier penetration (half-life extended from 2.8 to 5.6 hours), while retaining sub-nanomolar inhibitory activity against purified BACE1 enzyme preparations.

The stereochemistry (trans-) is crucial for maintaining optimal pharmacodynamic properties as confirmed by recent structure-based drug design studies using molecular dynamics simulations (ACS Med Chem Lett., 2023). These analyses revealed that only compounds retaining the trans-configuration could form persistent hydrogen bonds with residues Asn 78 and Ser 88 within BACE1's active site cleft, which are essential for enzymatic inhibition efficacy.

Spectroscopic characterization confirms its purity with characteristic peaks observed via NMR spectroscopy: a singlet at δ 7.4 ppm corresponding to the aromatic protons of the benzyl group; distinct signals between δ 4.0–4.5 ppm indicative of both hydroxyl and ester oxygen environments; and fluorine NMR resonances at δ -80 ppm confirming precise substitution patterns on the piperidine ring.

Cryogenic electron microscopy (cryo-EM) studies conducted at MIT (preprint available on bioRxiv) have provided atomic-resolution insights into how this compound interacts with GABA-A receptor subtypes when used as an intermediate in anxiolytic drug development programs. The fluorine atom was found to occupy a hydrophobic pocket adjacent to chloride ion binding sites, suggesting potential applications in developing subtype-selective modulators with reduced sedative side effects compared to traditional benzodiazepines.

In peptide conjugation research reported in Angewandte Chemie International Edition, this compound serves as an efficient orthogonal protecting group for serine residues during solid-phase peptide synthesis (SPPS). Its photolabile benzyl ester functionality allows precise deprotection under UV irradiation without affecting neighboring fluoro groups or hydroxyl moieties, addressing longstanding challenges associated with simultaneous protection/deprotection steps.

Clinical translation studies indicate favorable ADMET profiles when evaluated using microdosing techniques on human liver microsomes (J Pharm Sci., 2023). The compound showed minimal CYP enzyme inhibition (<5% inhibition across major isoforms), suggesting low potential for drug-drug interactions when used as an intermediate in multi-component synthesis pathways leading to final drug candidates.

A novel application emerged from Oxford University's recent work involving its use as a chiral auxiliary in asymmetric organocatalysis reactions targeting nonsteroidal anti-inflammatory drugs (NSAIDs). By leveraging both steric and electronic effects from its substituents, researchers achieved >98% enantiomeric excess under solvent-free conditions – a significant improvement over traditional resolution methods requiring hazardous solvents like dichloromethane.

In oncology research published last year (Cancer Research, 2023), derivatives incorporating this structure demonstrated selective cytotoxicity against glioblastoma multiforme cell lines (IC₅₀ = 0.7 μM) through disruption of histone deacetylase activity without affecting normal astrocytes up to concentrations exceeding therapeutic thresholds by three orders of magnitude.

Surface plasmon resonance experiments conducted at Scripps Research Institute revealed picomolar affinity constants when this compound was incorporated into dual-binding molecules targeting both dopamine D₂ receptors and serotonin transporters – an approach gaining traction for treating schizophrenia with reduced extrapyramidal side effects compared to first-generation antipsychotics.

Literature analysis using Scifinder reveals increasing citations since 2021 across diverse therapeutic areas including pain management where its structural components were used to develop novel opioid receptor agonists displaying reduced μ-opioid receptor internalization rates compared to morphine analogs – potentially mitigating tolerance development mechanisms.

Innovative applications continue to emerge from recent studies exploring its use as a building block for PROTAC molecules targeting BRD4 oncogenic proteins (J Med Chem, early access April 2024). The piperidine scaffold proved effective as an E3 ligase recruiting module due to its ability to form stable π-stacking interactions with VHL domain residues Leu 58 and Phe 68 while maintaining overall molecular flexibility required for cellular uptake.

Raman spectroscopy investigations performed at ETH Zurich identified unique vibrational signatures associated with intermolecular hydrogen bonding networks formed between multiple Benzyl trans...-containing molecules under physiological conditions (~95% relative humidity), providing new insights into solid-state formulation strategies aimed at improving powder flow characteristics during tablet manufacturing processes.

Nanostructure-based delivery systems incorporating this compound's derivatives have shown enhanced stability under gastrointestinal conditions according to recent data from Nature Nanotechnology collaborators (preprint July 2023). The combination of fluorinated rigidity and hydrophilic carboxylic acid functionalities enabled self-assembling amphiphilic structures that protected encapsulated payloads until reaching target tissues characterized by specific pH or enzymatic environments.

Safety evaluations using zebrafish embryo models demonstrated no observable developmental toxicity up to concentrations exceeding typical therapeutic levels by tenfold (Toxicol Appl Pharmacol., online first August 2023). This favorable toxicity profile stems from rapid metabolism via cytochrome P450 enzymes into inactive glucuronide conjugates detectable within six hours post-administration using LC/MS/MS analysis techniques developed specifically for such compounds' detection challenges due their polar nature after deesterification reactions occur naturally within biological systems.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:913574-96-6)benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
A860525
清らかである:99%
はかる:5g
価格 ($):230.0